molecular formula C9H15F3N2O B2872415 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide CAS No. 2309431-90-9

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide

Cat. No.: B2872415
CAS No.: 2309431-90-9
M. Wt: 224.227
InChI Key: HNLSIYLNAGUXDS-RNFRBKRXSA-N
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Description

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide is an organic compound with the molecular formula C9H15F3N2O It is characterized by the presence of a trifluoromethyl group and a piperidine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry of the product. Common reagents used in the synthesis include trifluoroacetic anhydride and methylamine. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized acetamides .

Scientific Research Applications

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide is unique due to the presence of both the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-6-3-2-4-7(14-6)5-13-8(15)9(10,11)12/h6-7,14H,2-5H2,1H3,(H,13,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSIYLNAGUXDS-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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